Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Overview
Description
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is an organic compound with a complex structure that includes an ester, a ketone, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-(dimethylamino)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the alcohol to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tertiary amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the tertiary amine.
Reduction: Secondary alcohols from the reduction of the ketone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate involves its interaction with biological molecules through its functional groups. The tertiary amine can form hydrogen bonds and ionic interactions, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl acetoacetate: Shares the ester and ketone groups but lacks the dimethylamino group.
2-(Dimethylamino)ethanol: Contains the dimethylamino group but lacks the ester and ketone groups.
Ethyl 3-oxobutanoate: Similar structure but without the dimethylaminoethoxy group.
Uniqueness: Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.
Biological Activity
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an ethyl ester group, a dimethylamino ethoxy moiety, and a ketone functionality. Its molecular formula is , with a molecular weight of approximately 239.27 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with dimethylaminopropanol under acidic conditions, resulting in the formation of the desired compound.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a strong antimicrobial potential.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 (Penicillin) |
Escherichia coli | 16 | 32 (Ampicillin) |
Pseudomonas aeruginosa | 64 | 128 (Ciprofloxacin) |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that it induces apoptosis and inhibits cell proliferation effectively.
- Case Study: A study reported an IC50 value of 45 µM against MCF-7 cells, indicating a promising anticancer activity compared to standard chemotherapeutics.
3. Anti-inflammatory Properties
This compound has shown significant anti-inflammatory effects in preclinical models. It was observed to reduce edema in carrageenan-induced paw edema models in rats, with an effectiveness comparable to diclofenac sodium.
- Experimental Results:
- Edema reduction: 75% at a dosage of 20 mg/kg.
- Comparison with standard: Diclofenac showed a reduction of 70% at the same dosage.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the alkyl chain length and substitution patterns on the aromatic rings significantly influence the biological activity of the compound. For instance, altering the dimethylamino group to other amines resulted in decreased antimicrobial efficacy, suggesting that this specific moiety is crucial for activity.
Properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-10(13)7-9(12)8-14-6-5-11(2)3/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPFGEZQSPSYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546107 | |
Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84157-65-3 | |
Record name | Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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